molecular formula C10H7NO3 B1672091 8-Hydroxy-5-quinolinecarboxylic acid CAS No. 5852-78-8

8-Hydroxy-5-quinolinecarboxylic acid

Cat. No. B1672091
Key on ui cas rn: 5852-78-8
M. Wt: 189.17 g/mol
InChI Key: JGRPKOGHYBAVMW-UHFFFAOYSA-N
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Patent
US07030063B1

Procedure details

16.25 g (86 mmol) of 8-hydroxy-5-quinolinecarboxylic acid were dissolved in 70 ml of methanol, 3 ml of concentrated sulfuric acid were added and the mixture was heated under reflux for 25 hours. The solvent was then removed and the residue was taken up in ice-water, adjusted to a pH of 8 using sodium carbonate solution and filtered hot. The residue was extracted with methyl-tert-butyl ether for 7 hours on a jacketed Soxhlet extractor, and the solvent was subsequently removed from the extract. This gave 6.8 g of a brown powder;
Quantity
16.25 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]([C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH3:20]O>>[OH:1][C:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]([C:12]([O:14][CH3:20])=[O:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
16.25 g
Type
reactant
Smiles
OC1=CC=C(C=2C=CC=NC12)C(=O)O
Name
Quantity
70 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 25 hours
Duration
25 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed
FILTRATION
Type
FILTRATION
Details
filtered hot
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with methyl-tert-butyl ether for 7 hours on a jacketed Soxhlet extractor
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the solvent was subsequently removed from the extract

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=2C=CC=NC12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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